molecular formula C23H23N7O B2570194 1-(3,5-dimethylbenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine CAS No. 920177-32-8

1-(3,5-dimethylbenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine

Cat. No.: B2570194
CAS No.: 920177-32-8
M. Wt: 413.485
InChI Key: PBZCWCALRBMFPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,5-Dimethylbenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine is a novel synthetic compound offered for biological screening and research purposes. This molecule features a complex structure comprising a [1,2,3]triazolo[4,5-d]pyrimidine core, a scaffold known to be of significant interest in medicinal chemistry for its potential to interact with various enzymatic targets . The structure is further elaborated with a phenyl-substituted triazole and a piperazine moiety linked to a 3,5-dimethylbenzoyl group, suggesting potential for high receptor affinity and selectivity. Compounds with triazolopyrimidine and piperazine substructures are frequently investigated as potential inhibitors for a range of targets, including phosphodiesterases (PDEs) and protein-protein interactions in oncology research, such as the S100A2–p53 interface . Researchers may explore this specific chemical entity in areas including but not limited to oncology, neuroscience, and inflammation. This product is intended for research and development use only in a laboratory setting. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the Safety Data Sheet (SDS) prior to handling and use all appropriate safety precautions.

Properties

IUPAC Name

(3,5-dimethylphenyl)-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N7O/c1-16-12-17(2)14-18(13-16)23(31)29-10-8-28(9-11-29)21-20-22(25-15-24-21)30(27-26-20)19-6-4-3-5-7-19/h3-7,12-15H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBZCWCALRBMFPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3,5-dimethylbenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine typically involves multiple steps. One common method includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and solvents to enhance reaction efficiency.

Chemical Reactions Analysis

1-(3,5-dimethylbenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Comparison with Similar Compounds

Structural Analogues

Triazolopyrimidine derivatives vary in substituents at the 3-, 5-, and 7-positions, which critically influence their biological activity and physicochemical properties. Key analogues include:

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Biological Activity/Notes Reference
Target Compound 3-phenyl; 7-piperazine-(3,5-dimethylbenzoyl) ~427 Potential kinase selectivity; enhanced lipophilicity
N1-(3-Benzyl-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N2-methylethane-1,2-diamine (11) 3-benzyl; 5-propylthio; 7-diamine 397.21 High potency in kinase assays
VAS2870 (1,3-Benzoxazol-2-yl-3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl sulfide) 3-benzyl; 7-benzoxazolyl sulfide 409.47 NADPH oxidase inhibitor
1-{3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl} piperazine dihydrochloride 3-benzyl; 7-piperazine 295.28 (free base) Improved solubility (dihydrochloride salt)
Tert-butyl 4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxylate 3-benzyl; 7-piperazine (tert-butyl carbamate) 435.48 Intermediate for prodrug synthesis

Key Observations :

  • 3-Position Substitution: The target compound’s 3-phenyl group (vs.
  • 7-Position Modifications : Piperazine-linked derivatives (e.g., target compound, ) exhibit tunable pharmacokinetics. The 3,5-dimethylbenzoyl group in the target compound increases lipophilicity (clogP ~3.5) compared to tert-butyl carbamate (clogP ~2.8) .
  • 5-Position Functionalization : Propylthio or sulfide groups (e.g., compound 11, VAS2870) enhance enzyme inhibition but may reduce metabolic stability .
Physicochemical Properties
  • Solubility : The target compound’s 3,5-dimethylbenzoyl group reduces aqueous solubility compared to dihydrochloride salts (e.g., ) but enhances membrane permeability.
  • Molecular Weight : At ~427 g/mol, the target compound exceeds Lipinski’s rule of five threshold (500 g/mol), which may limit oral bioavailability compared to smaller analogues (e.g., compound 11, 397 g/mol) .
Structure-Activity Relationships (SAR)
  • 3-Position : Phenyl groups improve π-π stacking in hydrophobic binding pockets vs. benzyl’s flexibility .
  • 7-Position : Piperazine with acyl groups (e.g., 3,5-dimethylbenzoyl) enhances selectivity for kinases over off-target enzymes .
  • 5-Position : Electrophilic groups (e.g., propylthio) increase potency but risk metabolic oxidation .
Therapeutic Potential
  • Target Compound: Likely targets adenosine or kinase receptors due to triazolopyrimidine’s purine mimicry. The dimethylbenzoyl group may confer CNS penetration for neurological applications.
  • VAS2870 : Validated in cardiovascular research for NADPH oxidase inhibition .
  • Compound 11: Demonstrates nanomolar IC50 in kinase inhibition assays .

Biological Activity

1-(3,5-dimethylbenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is (3,5-dimethylphenyl)-[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone. It has a molecular formula of C23H22FN7O and a molecular weight of 431.5 g/mol. The structure includes several pharmacophoric elements that may contribute to its biological activity.

The biological activity of this compound primarily involves interaction with G protein-coupled receptors (GPCRs) and other cellular signaling pathways. GPCRs are pivotal in mediating various physiological responses through the activation of intracellular signaling cascades.

Key Mechanisms:

  • G Protein Activation: The compound may activate specific GPCRs leading to the modulation of intracellular cyclic AMP levels and subsequent activation of protein kinase A (PKA), which influences various cellular functions .
  • Calcium Ion Modulation: It may also affect calcium ion channels, thereby influencing muscle contraction and neurotransmitter release .

Biological Activities

Research indicates that 1-(3,5-dimethylbenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine exhibits several biological activities:

Anticancer Activity

Several studies have demonstrated the compound's potential as an anticancer agent. It appears to inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest.

Antimicrobial Properties

The compound has shown promising antimicrobial activity against a range of pathogens, suggesting its potential use in treating infectious diseases.

Neuroprotective Effects

Preliminary studies indicate that it may offer neuroprotective benefits by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells.

Case Studies

  • Study on Anticancer Efficacy:
    • A recent study evaluated the effects of this compound on breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis confirmed through flow cytometry analysis.
  • Antimicrobial Activity Assessment:
    • Another investigation assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) ranging from 8 to 16 µg/mL.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in breast cancer cells
AntimicrobialEffective against S. aureus and E. coli
NeuroprotectiveReduces oxidative stress in neuronal cells

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.